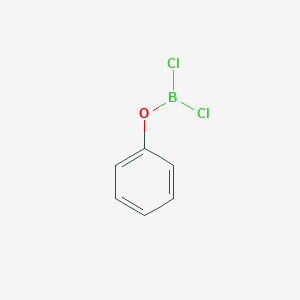

Borane, dichlorophenoxy-

Description

Borane, dichlorophenyl (CAS 873-51-8), with the molecular formula C₆H₅BCl₂ and molecular weight 158.821 g/mol, is an organoboron compound characterized by a phenyl group bonded to a boron atom with two chlorine substituents . Its IUPAC name is dichlorophenylborane, and it is also referred to as phenyldichloroborane or phenylboron dichloride. Structurally, the boron center adopts a trigonal planar geometry, with the chlorine atoms contributing to its high reactivity as a Lewis acid. This compound is primarily utilized in organic synthesis, particularly in catalytic processes and as a precursor for more complex boron-containing molecules .

Properties

CAS No. |

75088-70-9 |

|---|---|

Molecular Formula |

C6H5BCl2O |

Molecular Weight |

174.82 g/mol |

IUPAC Name |

dichloro(phenoxy)borane |

InChI |

InChI=1S/C6H5BCl2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5H |

InChI Key |

UPEQIHKDLPPPKT-UHFFFAOYSA-N |

Canonical SMILES |

B(OC1=CC=CC=C1)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of borane, dichlorophenoxy- typically involves the reaction of borane with dichlorophenol. This reaction can be carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of boron trichloride and dichlorophenol in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Borane, dichlorophenoxy- undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or borates.

Reduction: It can be reduced to form borohydrides.

Substitution: Borane, dichlorophenoxy- can undergo substitution reactions where the dichlorophenoxy group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions.

Scientific Research Applications

Borane, dichlorophenoxy- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: This compound is used in the study of boron-containing biomolecules and their interactions with biological systems.

Medicine: Borane, dichlorophenoxy- is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: It is used in the production of boron-containing polymers and materials with unique properties, such as heat resistance and electrical conductivity

Mechanism of Action

The mechanism of action of borane, dichlorophenoxy- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The pathways involved in its action include the formation of boron-oxygen and boron-nitrogen bonds, which can alter the structure and activity of biomolecules .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

| Compound | Reaction Yield (%) | Catalyst Loading (mol%) | Reference |

|---|---|---|---|

| Dichlorophenylborane | 92 | 2.5 | |

| Chlorodiphenylborane | 78 | 5.0 | |

| Dibromo(phenyl)borane | 85 | 3.0 |

Table 2: Thermal Stability

| Compound | Decomposition Temperature (°C) | Solubility in THF (g/mL) |

|---|---|---|

| Dichlorophenylborane | 120 | 0.45 |

| Chlorodiphenylborane | 210 | 0.12 |

| Dibromo(phenyl)borane | 95 | 0.38 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.